molecular formula C18H14N4OS2 B3201897 N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide CAS No. 1020489-20-6

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide

Cat. No.: B3201897
CAS No.: 1020489-20-6
M. Wt: 366.5 g/mol
InChI Key: OBZJDUZBMOYMLD-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide is a heterocyclic hybrid compound featuring a pyrazole core substituted with a 4-phenylthiazol-2-yl group at the N1 position and a 3-methyl group at the C3 position. The pyrazole is further linked to a thiophene-2-carboxamide moiety via the C5 position. This structure integrates pharmacophoric elements from thiazole, pyrazole, and thiophene rings, which are frequently associated with diverse biological activities, including anticancer and antimicrobial properties .

Properties

IUPAC Name

N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS2/c1-12-10-16(20-17(23)15-8-5-9-24-15)22(21-12)18-19-14(11-25-18)13-6-3-2-4-7-13/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZJDUZBMOYMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CS2)C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring, followed by the introduction of the pyrazole and thiophene moieties. Common synthetic routes include:

  • Thiazole Synthesis: The thiazole ring can be synthesized through the reaction of thiourea with α-haloketones or α-haloaldehydes.

  • Pyrazole Formation: The pyrazole ring is often formed via the reaction of hydrazines with 1,3-diketones.

  • Thiophene Introduction: Thiophene can be introduced through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted pyrazoles or thiazoles.

Scientific Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections and cancer.

  • Material Science: Its unique structure makes it suitable for the development of advanced materials with specific electronic or optical properties.

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological system and the desired therapeutic outcome.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The target compound shares structural motifs with several bioactive heterocycles. Key comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Key Substituents Biological Activity (IC50) Reference
Target Compound Pyrazole-thiazole-thiophene hybrid 3-methyl, 4-phenylthiazol-2-yl, thiophene-2-carboxamide Not reported -
Compound 37a () Pyrazole-thiazole hybrid 3-chlorophenyl, 4-methoxyphenyl, phenylthiazol-2-yl 23.01 μM (anticancer activity)
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () Thiazole-thiophene hybrid 5-nitrothiophene, 3-methoxy-4-(trifluoromethyl)phenyl Antibacterial (mechanism unclear)
Compound 2 () Pyrazole-thiazole hybrid Diphenylethylidene, phenylthiazol-2-yl Not reported
Methyl 1-[(2-amino-5-carbamoyl-4-methylthiophen-3-yl)carbonyl]-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate () Pyrazole-thiophene hybrid Methyl ester, carbamoyl, phenyl Not reported

Key Observations :

  • The target compound’s thiophene-2-carboxamide group distinguishes it from pyrazole-thiazole hybrids in and , which lack this moiety.
  • The 5-nitrothiophene substituent in ’s compound enhances antibacterial activity but reduces purity (42%) compared to its difluorophenyl analog (99.05%) .
  • Compound 37a () demonstrates that electron-withdrawing groups (e.g., 3-chlorophenyl) and methoxy substituents correlate with potent anticancer activity .

Key Observations :

  • The purity of nitrothiophene carboxamides () varies significantly with substituents, likely due to steric or electronic effects during purification .
  • Coupling reagents like HATU are critical for forming stable amide bonds in thiophene-carboxamide hybrids .

Biological Activity

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide is a complex organic compound known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of Intermediates : The initial synthesis involves the formation of thiazole and pyrazole intermediates.
  • Coupling Reaction : These intermediates are then coupled with thiophene derivatives under specific conditions, often utilizing catalysts such as thionyl chloride and hydrazine hydrate to facilitate the reactions.
  • Optimization : Industrial production methods focus on optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains:

Bacterial Strain Zone of Inhibition (mm) MIC (µg/mL)
E. coli1532
S. aureus1816
P. mirabilis1464
B. subtilis1632

These results demonstrate that the compound has promising antibacterial activity, particularly against Gram-positive bacteria such as S. aureus and Gram-negative bacteria like E. coli .

Anticancer Activity

This compound has also shown potential in anticancer studies. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM)
MCF7 (Breast Cancer)5.0
HeLa (Cervical Cancer)3.8
A549 (Lung Cancer)6.5

The structure–activity relationship (SAR) studies suggest that the presence of both thiazole and pyrazole rings is crucial for its cytotoxic activity, with modifications at specific positions enhancing potency against cancer cells .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Apoptosis Induction : It has been suggested that this compound can induce apoptosis in cancer cells through mitochondrial pathways .
  • Antioxidant Activity : Some studies indicate that it may possess antioxidant properties, contributing to its protective effects against oxidative stress in cells .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Study on Antimicrobial Properties : A study evaluated the antimicrobial activity against multiple bacterial strains using the well diffusion method, confirming significant inhibition zones for Gram-positive and Gram-negative bacteria .
  • Evaluation of Anticancer Effects : Another study focused on its anticancer properties, demonstrating effective inhibition of cell growth in various cancer lines, suggesting potential for further development as an anticancer agent .
  • Pharmacological Profile Assessment : A comprehensive assessment of pharmacological profiles indicated that derivatives similar to this compound have broad-spectrum activities, including anti-inflammatory effects .

Q & A

Q. Table 1. Synthetic Yields and Melting Points of Selected Derivatives

Derivative StructureYield (%)Melting Point (°C)Key Functional Groups (IR)
6-Methyl-2-(4-nitrophenyl)triazepine74278–280NH (3320), C=O (1675), C=N (1600)
5-Amino-3-methylthiophene-carboxamide65208–210NH₂ (3400), C=O (1680), C-S (690)

Q. Table 2. Biological Activity of Thiophene-Pyrazole Hybrids

DerivativeTarget ActivityIC₅₀ (μM)SAR Insight
4-Chloro-phenylthiazole analogAntiviral (SARS-CoV Mpro)5.2Chlorine enhances hydrophobic binding
1,3,4-Thiadiazole fused derivativeAntifungal12.7Thiadiazole improves membrane permeability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide

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